Fmoc-D-Glu(OBzl)-OH
Overview
Description
“Fmoc-D-Glu(OBzl)-OH” is a chemical compound with the CAS Number: 104091-11-4 and a molecular weight of 459.5 . Its linear formula is C27H25NO6 .
Synthesis Analysis
“Fmoc-D-Glu(OBzl)-OH” is a building block for the introduction of aspartic acid bearing TFA-labile benzyl ester protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .Molecular Structure Analysis
The molecular structure of “Fmoc-D-Glu(OBzl)-OH” is represented by the linear formula C27H25NO6 . The compound has a molecular weight of 459.5 .Chemical Reactions Analysis
“Fmoc-D-Glu(OBzl)-OH” is used as a building block for the introduction of glutamic acid bearing TFA-labile benzyl ester side-chain protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .Physical And Chemical Properties Analysis
“Fmoc-D-Glu(OBzl)-OH” is a white to off-white powder . It has a molecular weight of 459.5 and a density of 1.3±0.1 g/cm3 . The boiling point is 698.2±55.0 °C at 760 mmHg .Scientific Research Applications
“Fmoc-D-Glu(OBzl)-OH” is a type of Fmoc-protected amino acid derivative used in peptide synthesis . Here are some potential applications:
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Peptide Synthesis
- Fmoc-D-Glu(OBzl)-OH is used as a building block for the introduction of glutamic acid bearing TFA-labile benzyl ester side-chain protection . This allows for the synthesis of complex peptides without unwanted side reactions.
- The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA . This step is crucial in the final stages of peptide synthesis.
- This compound is prone to pyroglutamate formation, which needs to be considered during the synthesis process .
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Library Synthesis
- Fmoc-D-Glu(OBzl)-OH can be used in library synthesis, a method used to generate a large number of different compounds in a single process .
- After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively .
- This facilitates the synthesis of branched esters, amides, lactams and lactones containing the glutamyl unit .
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Industrial Testing Applications
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Molecular Biology Methods
“Fmoc-D-Glu(OBzl)-OH” is a type of Fmoc-protected amino acid derivative used in peptide synthesis . Here are some potential applications:
-
Peptide Synthesis
- Fmoc-D-Glu(OBzl)-OH is used as a building block for the introduction of glutamic acid bearing TFA-labile benzyl ester side-chain protection . This allows for the synthesis of complex peptides without unwanted side reactions.
- The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA . This step is crucial in the final stages of peptide synthesis.
- This compound is prone to pyroglutamate formation, which needs to be considered during the synthesis process .
-
Library Synthesis
- Fmoc-D-Glu(OBzl)-OH can be used in library synthesis, a method used to generate a large number of different compounds in a single process .
- After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively .
- This facilitates the synthesis of branched esters, amides, lactams and lactones containing the glutamyl unit .
Safety And Hazards
“Fmoc-D-Glu(OBzl)-OH” is classified under the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJURMMMGPQIQP-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445581 | |
Record name | Fmoc-D-Glu(Bzl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Glu(OBzl)-OH | |
CAS RN |
104091-11-4 | |
Record name | Fmoc-D-Glu(Bzl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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